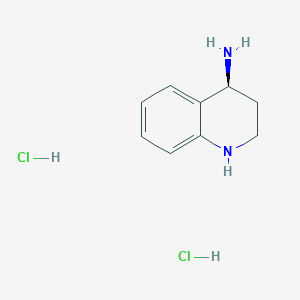

(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride

描述

(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2 and its molecular weight is 221.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride is a compound belonging to the tetrahydroquinoline class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 239.12 g/mol

- CAS Number : 1965309-58-3

The compound features a tetrahydroquinoline moiety, which is often associated with various pharmacological effects due to its ability to interact with multiple biological targets.

Antidepressant Effects

Research indicates that tetrahydroquinoline derivatives may exhibit antidepressant properties. For instance, compounds structurally similar to (S)-1,2,3,4-tetrahydro-quinolin-4-ylamine have shown efficacy in preclinical models of depression. The mechanism is believed to involve modulation of neurotransmitter systems such as serotonin and norepinephrine.

Antitumor Activity

Tetrahydroquinoline derivatives have been investigated for their antitumor potential. Studies suggest that these compounds may inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, certain derivatives have demonstrated significant inhibitory effects on cancer cell lines in vitro .

Cholesterol Regulation

This compound has been linked to the inhibition of cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism. CETP inhibitors are known to increase high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) cholesterol levels. This property suggests potential applications in treating hyperlipidemia and related cardiovascular diseases .

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various tetrahydroquinoline derivatives against multiple cancer cell lines. The findings indicated that certain modifications to the tetrahydroquinoline structure significantly enhanced anticancer activity. Specifically, compounds with electron-donating groups exhibited improved potency compared to their unsubstituted counterparts .

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| I-7 | HCT116 | 0.64 |

| I-8 | MCF7 | 1.20 |

| I-9 | A549 | 0.80 |

Mechanistic Insights

Further investigations into the mechanism of action revealed that some tetrahydroquinoline derivatives act as colchicine binding site inhibitors. This interaction leads to disruption of microtubule dynamics in cancer cells, effectively halting their proliferation and inducing apoptosis .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been assessed in various studies. These evaluations typically focus on absorption, distribution, metabolism, and excretion (ADME) characteristics. Compounds within this class generally show favorable drug-like properties; however, specific studies are required to fully elucidate the safety profile and potential side effects associated with long-term use .

科学研究应用

1.1. Cholesteryl Ester Transfer Protein (CETP) Inhibition

One of the significant applications of (S)-1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride is its role as an inhibitor of cholesteryl ester transfer protein (CETP). CETP inhibitors are crucial in managing hyperlipidemia and dyslipidemia by increasing high-density lipoprotein (HDL) cholesterol levels while decreasing low-density lipoprotein (LDL) cholesterol levels. This mechanism is vital for preventing arteriosclerotic diseases and improving cardiovascular health .

1.2. Cannabinoid Receptor Modulation

Research indicates that tetrahydroquinoline derivatives can act as modulators of cannabinoid receptors. These compounds have been explored for their potential in treating various disorders, including obesity and cognitive dysfunctions. The modulation of cannabinoid receptors can lead to therapeutic effects in metabolic disorders and eating disorders .

1.3. Neuropharmacology

The compound has been studied for its effects on dopamine receptors, particularly D2 and D3 receptors. Binding affinity studies suggest that modifications to the tetrahydroquinoline structure can enhance affinity for these receptors, indicating potential applications in treating neurological conditions such as schizophrenia or Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound involves various chemical pathways that yield optically active derivatives with specific biological activities. The methods include asymmetric synthesis and optical resolution techniques that are crucial for obtaining the desired enantiomeric purity necessary for pharmacological efficacy .

3.1. CETP Inhibitors Development

A notable case study involves the development of tetrahydroquinoline derivatives as CETP inhibitors. These compounds were shown to significantly increase HDL cholesterol levels in preclinical models, demonstrating their potential for treating dyslipidemia effectively .

3.2. Neuropharmacological Research

In a study examining the effects of tetrahydroquinoline derivatives on dopamine receptors, researchers found that certain modifications led to increased selectivity and potency at D2 and D3 receptors. This finding supports the potential use of these compounds in treating neuropsychiatric disorders .

Data Table: Comparative Analysis of Tetrahydroquinoline Derivatives

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways and purification methods for (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride?

- Methodological Answer : Begin with enantioselective synthesis using chiral catalysts (e.g., Rhodium-BINAP complexes) to ensure stereochemical purity. Post-synthesis, employ recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and confirm enantiomeric excess using chiral stationary-phase chromatography. Residual solvents should be quantified via GC-MS to meet pharmacopeial standards .

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. How can researchers characterize the compound’s structural and physicochemical properties?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT-135 for stereochemical confirmation), FT-IR (to identify amine and HCl salt peaks), and X-ray crystallography for absolute configuration determination. For physicochemical profiling, conduct solubility assays in PBS (pH 7.4) and logP measurements via shake-flask method. Thermal stability can be assessed using TGA-DSC under nitrogen atmosphere .

Q. What protocols ensure stability during long-term storage of this compound?

- Methodological Answer : Store lyophilized samples in amber vials under argon at -20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products. For aqueous solutions, use pH 4.0 buffers to minimize hydrolysis and validate stability via LC-MS every 30 days .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How to systematically review existing literature on this compound’s pharmacological applications?

- Methodological Answer : Utilize platforms like ResearchGate to identify researchers publishing on tetrahydroquinoline derivatives. Filter PubMed/Scopus searches with keywords: “tetrahydroquinoline amine kinase inhibitor” or “chiral quinoline pharmacology.” Cross-reference patents (e.g., USPTO, Espacenet) for synthetic routes and biological targets .

Advanced Research Questions

Q. How to design dose-response experiments to evaluate its activity against kinase targets?

- Methodological Answer : Use a tiered approach:

- Primary screen : Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler™) at 10 µM.

- Secondary validation : IC50 determination for hits (8-point dilution, triplicate runs) with ATP-concentration-matched controls.

- Counter-screens : Assess selectivity against off-targets (e.g., GPCRs, ion channels) to rule out promiscuity .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer : Investigate bioavailability via PK/PD studies (plasma/tissue sampling in rodent models). If poor solubility limits absorption, reformulate using lipid-based carriers (e.g., SNEDDS). For metabolic instability, identify major CYP450 isoforms involved using human liver microsomes ± isoform-specific inhibitors .

Q. What computational strategies predict binding modes with target proteins lacking crystallographic data?

- Methodological Answer : Perform homology modeling (SWISS-MODEL) for the target kinase. Use molecular docking (AutoDock Vina) with flexible side-chain sampling. Validate poses via molecular dynamics simulations (GROMACS, 100 ns) to assess binding stability. Cross-check predictions with mutagenesis data (e.g., Ala-scanning of active-site residues) .

Q. How to address discrepancies between cell-based assays and animal model outcomes?

- Methodological Answer : Replicate cell assays under physiological oxygen (5% O₂) and serum concentrations (10% FBS) to better mimic in vivo conditions. For in vivo studies, ensure proper PK-adjusted dosing (e.g., allometric scaling from mouse to human). Use paired Student’s t-tests with Bonferroni correction to evaluate significance across models .

属性

IUPAC Name |

(4S)-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;;/h1-4,8,11H,5-6,10H2;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHRXWSSWSQEMS-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC2=CC=CC=C2[C@H]1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。